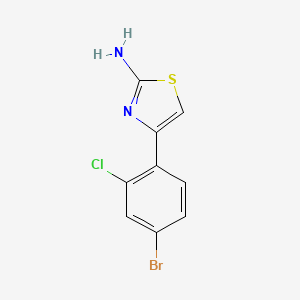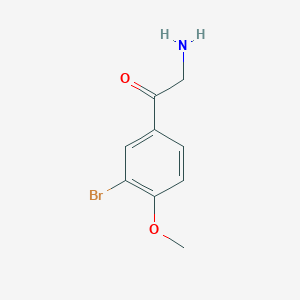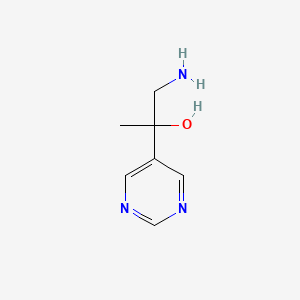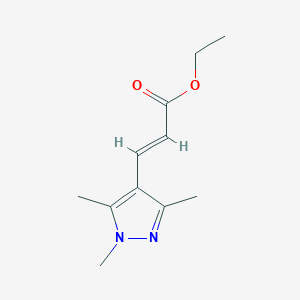
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a bromine and chlorine-substituted phenyl group attached to the thiazole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the bromine and chlorine-substituted phenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-bromo-2-chlorobenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and chlorine atoms may also play a role in enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with a similar phenyl group but lacking the thiazole ring.
2-Bromo-N-(4-chlorophenyl)acetamide: Another compound with a bromine and chlorine-substituted phenyl group but with different functional groups attached.
Uniqueness
4-(4-Bromo-2-chlorophenyl)-1,3-thiazol-2-amine is unique due to the presence of the thiazole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C9H6BrClN2S |
|---|---|
Peso molecular |
289.58 g/mol |
Nombre IUPAC |
4-(4-bromo-2-chlorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H6BrClN2S/c10-5-1-2-6(7(11)3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |
Clave InChI |
XTDLHVPAGNWJAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Br)Cl)C2=CSC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Benzo[b]thiophen-3-yl)butan-2-amine](/img/structure/B13612197.png)






![(2S,3R)-3-(tert-butoxy)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid](/img/structure/B13612245.png)
![1-[(tert-butoxy)carbonyl]-3-cyclobutylpyrrolidine-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13612251.png)




